Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

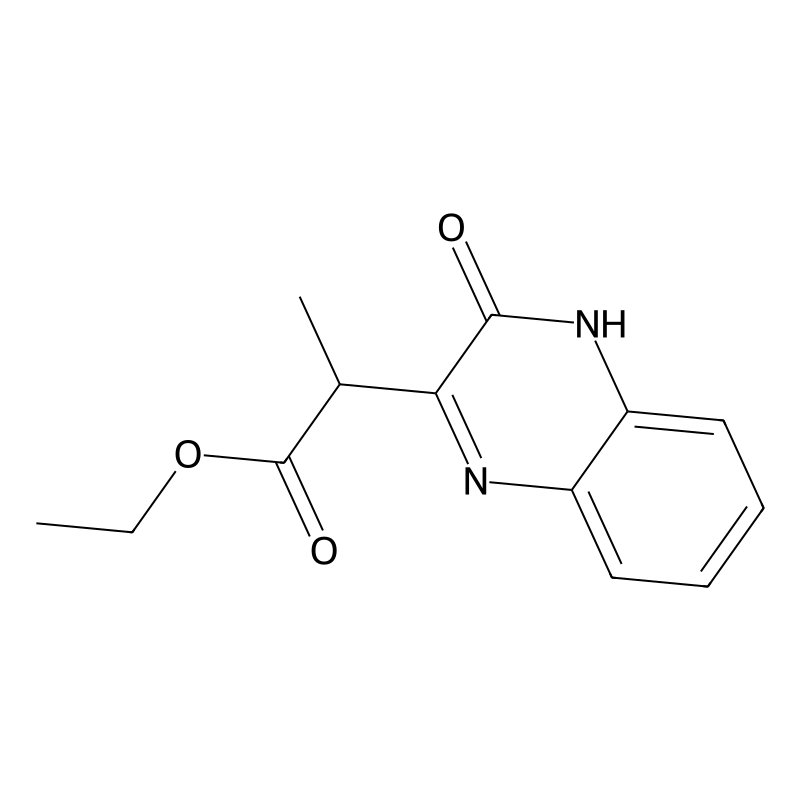

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound characterized by its unique structure, which includes a fused quinoxaline ring system. The molecular formula for this compound is C₁₃H₁₄N₂O₃, and it features a propanoate ester group attached to a quinoxalinone moiety. The compound exhibits a melting point in the range of 160-162 °C, indicating its solid-state stability under standard conditions .

The structure of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can be represented as follows:

textO ||N1---C---C---C---O---C2 / \ | N C--C | C

The compound's planar fused ring system contributes to its potential biological activity and reactivity in various

- Structural Characterization: A research study by Waqar Nasir et al. described the crystal structure determination of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, a closely related compound []. This investigation employed single-crystal X-ray diffraction to analyze the molecule's geometric parameters and hydrogen bonding patterns [].

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

- Alkylation Reactions: The nitrogen atoms in the quinoxaline ring can undergo alkylation, which may enhance biological activity or modify properties for specific applications .

- Condensation Reactions: The compound can react with various nucleophiles, leading to the formation of more complex molecules.

Compounds containing the quinoxaline structure are known for their diverse biological activities, including:

- Antimicrobial Properties: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has shown potential antimicrobial activity against various pathogens.

- Anticancer Activity: Some studies suggest that quinoxaline derivatives possess anticancer properties, potentially inhibiting tumor growth through various mechanisms .

- Neurological Effects: There is ongoing research into the neuroprotective effects of quinoxaline derivatives, making them candidates for treating neurodegenerative diseases.

The synthesis of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate generally involves several steps:

- Starting Material Preparation: The synthesis typically begins with 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid.

- Esterification Reaction: In a typical procedure, this acid is reacted with ethanol in the presence of sulfuric acid as a catalyst. The mixture is refluxed for several hours to facilitate the esterification process .

- Purification: After the reaction is complete, the mixture is neutralized and filtered to remove unreacted materials. The product is then recrystallized from ethanol to obtain pure Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for creating new compounds.

- Agricultural Chemicals: Potential use as an antimicrobial agent in agricultural formulations.

Research into the interactions of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate with biological systems is crucial for understanding its efficacy and safety:

- Protein Binding Studies: Understanding how this compound interacts with proteins can help predict its pharmacokinetics.

- Cellular Uptake: Investigations into how effectively it enters cells can inform its potential therapeutic uses.

- Mechanism of Action: Studies aimed at elucidating how this compound exerts its biological effects are ongoing.

Several compounds share structural similarities with Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 3-(3-Oxoquinoxalin-2-YL)Propanoate | Quinoxaline ring | Different position of the carbon chain |

| 2-Aminoquinoxaline | Quinoxaline core | Lacks ester functionality |

| Quinoxaline | Basic quinoxaline | No substituents on the nitrogen atoms |

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate stands out due to its specific ester functionalization and associated biological activities that may not be present in other similar compounds.

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic approach to naming chemical compounds, ensuring consistency and clarity in scientific communication [1]. For the compound Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, the naming follows specific conventions that identify its structural components and their arrangement [2].

The parent structure of this compound is quinoxaline, also known as benzopyrazine, which consists of a fused heterocyclic system comprising benzene and pyrazine rings [21]. In the IUPAC naming system, position numbering begins at one of the nitrogen atoms in the pyrazine ring (designated as position 1) and proceeds clockwise around the structure [13]. This numbering system is crucial for precisely locating substituents on the parent structure [8].

The name "Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate" can be deconstructed into several components:

- "Ethyl propanoate" indicates the ester formed from propanoic acid and ethanol [1] [4]

- "2-yl" denotes that the propanoate group is attached at position 2 of the quinoxaline ring system [2] [5]

- "3-oxo-3,4-dihydroquinoxalin" signifies a partially reduced quinoxaline with a carbonyl group at position 3 and reduction of the nitrogen-carbon bond at positions 3 and 4 [1] [10]

Table 1: IUPAC Nomenclature Analysis of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

| Nomenclature Component | Description |

|---|---|

| Parent Structure | Quinoxaline (benzopyrazine) - a fused heterocyclic system with benzene and pyrazine rings |

| Position Numbering | Numbering starts at one of the nitrogen atoms in the pyrazine ring (position 1) and proceeds clockwise |

| Substituent at Position 2 | 2-yl propanoate - indicating the propanoate group is attached at position 2 of the quinoxaline ring |

| Substituent at Position 3 | 3-oxo-3,4-dihydro - indicating a carbonyl group at position 3 and reduction of the N-C bond at positions 3,4 |

| Complete IUPAC Name | Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate |

| Alternative Name | Ethyl 2-(2-oxo-1,2-dihydroquinoxalin-3-yl)propanoate (alternative numbering system) |

An alternative name for this compound, "Ethyl 2-(2-oxo-1,2-dihydroquinoxalin-3-yl)propanoate," may be encountered in some literature due to an alternative numbering system [2] [5]. However, the officially recognized IUPAC name is Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, which is consistent with current IUPAC recommendations for heterocyclic compounds [1] [13].

CAS Registry Number (63186-18-5) and Alternative Identifiers

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to chemical substances, providing an unambiguous way to identify compounds regardless of naming conventions [2]. For Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, the assigned CAS Registry Number is 63186-18-5 [1] [4].

This CAS number serves as a primary reference point in chemical databases and literature, facilitating accurate information retrieval and exchange among researchers [16]. The CAS Registry is maintained by the American Chemical Society and is considered the most authoritative collection of disclosed chemical substance information [2] [9].

In addition to the CAS Registry Number, several alternative identifiers exist for this compound:

- The CAS Index Name, which is "Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate," aligns with the IUPAC name in this case [1] [5]

- Digital chemical identifiers such as DTXSID00344779 and DTXCID60295854 are assigned by the DSSTox (Distributed Structure-Searchable Toxicity) database [1] [10]

Table 2: CAS Registry and Alternative Identifiers for Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 63186-18-5 |

| CAS Index Name | Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate |

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| Registry Number Status | Registered and validated in CAS Registry |

| Alternative Identifiers | DTXSID00344779, DTXCID60295854 (DSSTox identifiers) |

The CAS Registry Number 63186-18-5 was assigned to this compound and has been validated through the standard CAS registration process [2] [4]. This number appears in various chemical databases and serves as a reliable cross-reference when searching for information about this specific compound [5] [9].

Other synonyms for this compound include "ethyl 2-(3-oxo-4H-quinoxalin-2-yl)propanoate" and "3,4-Dihydro-α-methyl-3-oxo-2-quinoxalineacetic acid ethyl ester," which may be encountered in older literature or specialized databases [2] [5]. These alternative names reflect different approaches to describing the same molecular structure but refer to the identical chemical entity identified by CAS 63186-18-5 [1] [4].

Molecular Structure

Molecular Formula (C13H14N2O3) and Weight (246.26 g/mol)

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has the molecular formula C13H14N2O3, which indicates its elemental composition consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms [1] [2]. This formula represents the exact atomic constitution of the molecule and serves as a fundamental identifier in chemical databases and literature [4] [5].

The molecular weight of this compound is 246.26 grams per mole (g/mol), calculated by summing the atomic weights of all constituent atoms [1] [9]. This value is essential for various analytical techniques, including mass spectrometry, and for calculating molar concentrations in chemical reactions and solutions [2] [4].

Table 3: Elemental Composition of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon (C) | 13 | 12.01 | 156.13 |

| Hydrogen (H) | 14 | 1.01 | 14.14 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 246.29* |

*Note: The slight difference from the reported value of 246.26 g/mol is due to rounding in atomic weights [1] [5].

The molecular formula C13H14N2O3 places this compound in the category of quinoxaline derivatives, specifically those containing additional functional groups such as esters and amides [1] [21]. The presence of nitrogen atoms in the heterocyclic ring system contributes to its distinctive chemical properties and potential interactions with biological systems [2] [4].

The molecular weight of 246.26 g/mol classifies this compound as a small molecule, which influences its physical properties such as solubility, volatility, and diffusion rates [1] [5]. This molecular weight is consistent with other quinoxaline derivatives that have similar structural features and functional groups [2] [9].

Two-dimensional Structural Representation

The two-dimensional structural representation of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate reveals the connectivity pattern of atoms and the nature of chemical bonds within the molecule [1] [10]. This representation is essential for understanding the compound's chemical behavior and serves as the foundation for more complex structural analyses [2] [4].

The core structure consists of a quinoxaline ring system, which is a bicyclic compound formed by the fusion of a benzene ring and a pyrazine ring [21]. In this particular derivative, the quinoxaline system is partially reduced (dihydro) with a carbonyl group at position 3, forming a dihydroquinoxalinone moiety [1] [5].

Key structural features visible in the two-dimensional representation include:

- The dihydroquinoxalinone core structure with an N-H bond at position 4 [1] [4]

- A propanoate side chain attached at position 2 of the quinoxaline ring [2] [5]

- An ethyl ester group at the end of the propanoate chain [1] [9]

- A methyl group attached to the alpha carbon of the propanoate chain, creating a chiral center [2] [10]

The bond connectivity can be described as follows: the quinoxaline ring system forms the central structural element, with a propanoate chain extending from position 2 [1] [4]. This chain contains a chiral carbon atom bearing a methyl group and connects to an ethyl ester functional group [2] [5]. The carbonyl group at position 3 of the quinoxaline ring and the N-H bond at position 4 create the dihydroquinoxalinone structure [1] [10].

This two-dimensional representation is commonly expressed using line notation systems such as SMILES (Simplified Molecular Input Line Entry System) or as structural drawings that follow standard chemical conventions for depicting atoms, bonds, and functional groups [1] [8]. These representations are valuable for chemical database entries, structure-based searches, and communication among chemists [2] [4].

Three-dimensional Conformational Analysis

The three-dimensional structure of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate exhibits specific conformational preferences that influence its physical properties and potential interactions with other molecules [15] [18]. Conformational analysis reveals the spatial arrangement of atoms and the dynamic behavior of flexible portions of the molecule [2] [24].

The dihydroquinoxaline moiety forms a nearly planar ring system, with only slight deviations from planarity observed at the N-H position [15]. This planarity is maintained by the conjugated nature of the aromatic benzene ring fused with the partially reduced pyrazine ring [18] [24]. Studies of similar quinoxaline derivatives have shown that the fused ring system typically exhibits a root-mean-square deviation of less than 0.02 Å from perfect planarity [15] [18].

Table 4: Conformational Analysis of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

| Conformational Feature | Description |

|---|---|

| Ring System Planarity | The dihydroquinoxaline ring system is nearly planar with slight deviation at the N-H position |

| Ester Group Orientation | The ester group typically adopts a conformation perpendicular to the quinoxaline plane |

| Propanoate Side Chain | The propanoate side chain can rotate around the C-C bond connecting it to the quinoxaline ring |

| Hydrogen Bonding Potential | The N-H group can act as a hydrogen bond donor, while the carbonyl groups can act as hydrogen bond acceptors |

| Rotatable Bonds | Contains 4 rotatable bonds allowing for conformational flexibility |

| Preferred Conformation | The most stable conformation minimizes steric interactions between the propanoate side chain and the quinoxaline ring |

The propanoate side chain introduces conformational flexibility to the molecule through rotatable bonds [18] [24]. Computational studies of similar quinoxaline derivatives suggest that the dihedral angle between the quinoxaline ring and the propanoate chain can adopt various values, with preferences around ±15°, ±40°, and ±150° [18]. These conformational preferences are influenced by steric interactions and electronic effects that stabilize certain rotational states [15] [24].

The ester group typically orients perpendicular to the plane of the quinoxaline ring system to minimize steric interactions [15] [18]. This orientation allows for optimal spacing between the ethyl group and the aromatic rings [24]. The carbonyl oxygen of the ester group may participate in weak intramolecular interactions with nearby hydrogen atoms, further stabilizing specific conformations [15] [18].

Hydrogen bonding capabilities are significant in determining the three-dimensional behavior of this compound [15] [24]. The N-H group in the dihydroquinoxalinone moiety can serve as a hydrogen bond donor, while the carbonyl groups (both in the ester and in the dihydroquinoxalinone) can function as hydrogen bond acceptors [18] [24]. These hydrogen bonding potentials influence crystal packing arrangements and interactions with solvents or biological macromolecules [15] [18].

InChI and SMILES Notations

The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are standardized notations designed to represent chemical structures in a computer-readable format [8] [14]. These notations serve as universal identifiers for chemical substances, facilitating information exchange across different chemical databases and software platforms [8] [19].

For Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, the InChI notation is:

InChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11/h4-8H,3H2,1-2H3,(H,15,16) [4] [14]

This InChI string encodes the complete structural information of the molecule in a layered format [14] [19]. The layers are separated by forward slashes and provide increasingly detailed information about the molecular structure:

- The main layer contains the molecular formula (C13H14N2O3) [14]

- The connectivity layer (/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11) describes how atoms are connected [8] [14]

- The hydrogen layer (/h4-8H,3H2,1-2H3,(H,15,16)) specifies the positions of hydrogen atoms [14] [19]

The InChIKey, a fixed-length (27 character) condensed digital representation of the InChI, for this compound is CVOVFRILKMNGBC-UHFFFAOYSA-N [4] [14]. This shorter format is designed for web searches and database indexing, though it does not contain the full structural information of the complete InChI [8] [14].

The SMILES notation for Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is:

CCOC(=O)C(C)c1c(=O)[nH]c2ccccc2n1 [4] [8]

This SMILES string uses a compact linear representation to encode the molecular structure [8]:

- "CCOC(=O)" represents the ethyl ester group [8] [14]

- "C(C)" indicates the chiral carbon with a methyl substituent [8]

- "c1c(=O)[nH]c2ccccc2n1" describes the dihydroquinoxalinone ring system [4] [8]

Table 5: InChI and SMILES Notations for Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

| Notation Type | Value |

|---|---|

| SMILES Notation | CCOC(=O)C(C)c1c(=O)[nH]c2ccccc2n1 |

| Canonical SMILES | CCOC(=O)C(C)c1c(=O)[nH]c2ccccc2n1 |

| InChI Notation | InChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11/h4-8H,3H2,1-2H3,(H,15,16) |

| InChI Layers | Formula: C13H14N2O3, Connectivity: /c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11, H-atoms: /h4-8H,3H2,1-2H3,(H,15,16) |

| InChIKey | CVOVFRILKMNGBC-UHFFFAOYSA-N |

| Notation Purpose | Standardized computer-readable representations for chemical structure exchange and database searching |

Both InChI and SMILES notations are essential tools in modern chemical informatics [8] [14]. They enable precise structure-based searches in chemical databases, facilitate the exchange of chemical information between different software systems, and provide unambiguous identification of chemical compounds regardless of naming conventions [4] [8] [14].